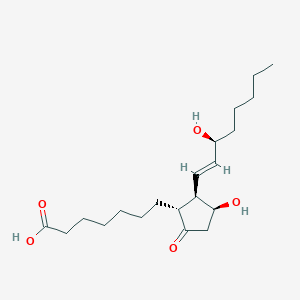
N(4)-Chloroacetylcytarabine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(4)-Chloroacetylcytosine arabinoside is a nucleoside analog that combines a cytosine base with an arabinose sugar. This compound is part of a broader class of nucleoside analogs known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-Chloroacetylcytosine arabinoside typically involves the reaction of cytosine arabinoside with chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N(4)-Chloroacetylcytosine arabinoside often employs a multi-step synthesis process. This includes the initial preparation of cytosine arabinoside, followed by its chloroacetylation. The process is optimized for high yield and purity, involving rigorous purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N(4)-Chloroacetylcytosine arabinoside undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield cytosine arabinoside and chloroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Products include various substituted cytosine arabinosides.
Hydrolysis: Major products are cytosine arabinoside and chloroacetic acid.
Wissenschaftliche Forschungsanwendungen
N(4)-Chloroacetylcytosine arabinoside has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
N(4)-Chloroacetylcytosine arabinoside exerts its effects by interfering with DNA synthesis. It is rapidly converted into its triphosphate form, which incorporates into DNA and inhibits DNA polymerase, leading to DNA damage and cell cycle arrest in the S phase. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytosine arabinoside: A nucleoside analog used in chemotherapy.
Fludarabine: Another nucleoside analog with similar antiviral and anticancer properties.
Vidarabine: Used as an antiviral agent
Uniqueness
N(4)-Chloroacetylcytosine arabinoside is unique due to its chloroacetyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
113737-52-3 |
|---|---|
Molekularformel |
C11H14ClN3O6 |
Molekulargewicht |
319.7 g/mol |
IUPAC-Name |
2-chloro-N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14ClN3O6/c12-3-7(17)13-6-1-2-15(11(20)14-6)10-9(19)8(18)5(4-16)21-10/h1-2,5,8-10,16,18-19H,3-4H2,(H,13,14,17,20)/t5-,8-,9+,10-/m1/s1 |
InChI-Schlüssel |
WEJWVQRPBCYTRE-STRWAFKBSA-N |
SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
Isomerische SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
Synonyme |
CACA N(4)-chloroacetylcytarabine N(4)-chloroacetylcytosine arabinoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)




